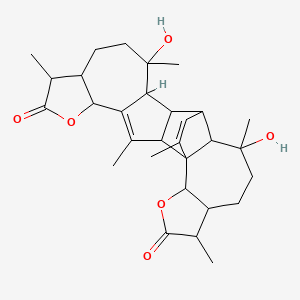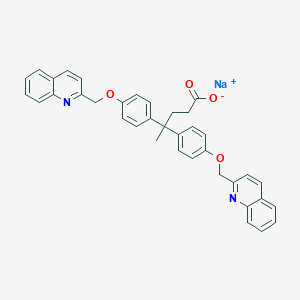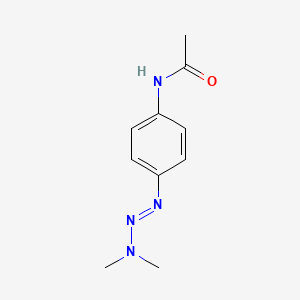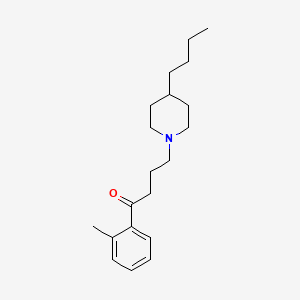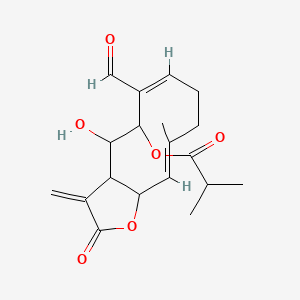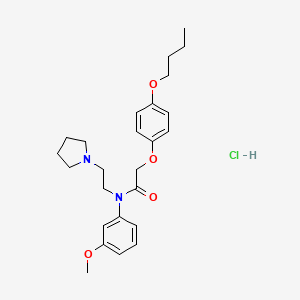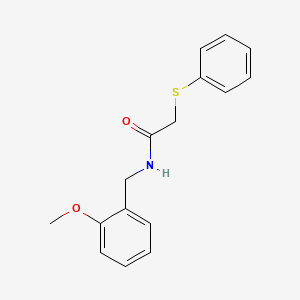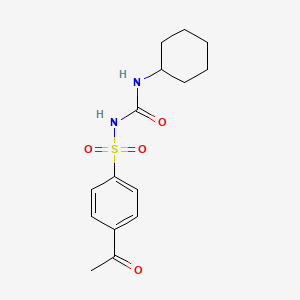
Ácido 3-carboxifenilborónico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido 3-boronobenzoico tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se utiliza en el desarrollo de fármacos que contienen boro y como herramienta en ensayos bioquímicos.
Medicina: Se está investigando su posible uso en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
El mecanismo por el cual el ácido 3-boronobenzoico ejerce sus efectos depende de la aplicación específica. En las reacciones químicas, el grupo ácido borónico puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que facilita diversas transformaciones. En los sistemas biológicos, el compuesto puede interactuar con enzimas y receptores, inhibiendo o modificando potencialmente su actividad. Los objetivos moleculares exactos y las vías involucradas varían según el contexto de su uso .
Análisis Bioquímico
Biochemical Properties
3-Carboxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of biaryl derivatives through the Suzuki-Miyaura coupling reaction . This reaction involves the interaction of 3-Carboxyphenylboronic acid with bromoaniline, leading to the formation of biaryl compounds. The compound also interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium catalysts. These interactions are crucial for the successful formation of the desired biaryl products.
Cellular Effects
3-Carboxyphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes involved in these processes, leading to changes in cell function. For example, 3-Carboxyphenylboronic acid can modulate the activity of enzymes involved in the synthesis of biaryl derivatives, thereby impacting cellular metabolism and gene expression . Additionally, the compound’s ability to interact with proteins and enzymes can influence cell signaling pathways, leading to alterations in cellular responses.
Molecular Mechanism
The molecular mechanism of 3-Carboxyphenylboronic acid involves its interaction with biomolecules, such as enzymes and proteins. The compound can bind to specific sites on these biomolecules, leading to enzyme inhibition or activation. For instance, 3-Carboxyphenylboronic acid can inhibit the activity of certain enzymes involved in the synthesis of biaryl derivatives, thereby affecting the overall reaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Carboxyphenylboronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that 3-Carboxyphenylboronic acid can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 3-Carboxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, 3-Carboxyphenylboronic acid can exhibit toxic effects, including enzyme inhibition and disruption of cellular function. These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
3-Carboxyphenylboronic acid is involved in various metabolic pathways, particularly those related to the synthesis of biaryl derivatives. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels . For example, 3-Carboxyphenylboronic acid can influence the activity of enzymes involved in the Suzuki-Miyaura coupling reaction, thereby affecting the overall metabolic pathway.
Transport and Distribution
Within cells and tissues, 3-Carboxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For instance, 3-Carboxyphenylboronic acid can bind to specific transporters that facilitate its movement across cell membranes, leading to its distribution within various cellular compartments.
Subcellular Localization
The subcellular localization of 3-Carboxyphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function, as they determine its interactions with specific biomolecules . For example, 3-Carboxyphenylboronic acid can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression and cellular responses.
Métodos De Preparación
El ácido 3-boronobenzoico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de ácido benzoico con reactivos que contienen boro en condiciones específicas. Por ejemplo, la reacción de acoplamiento Suzuki-Miyaura se emplea a menudo, donde los derivados del ácido benzoico reaccionan con ácidos borónicos o ésteres de boronato en presencia de un catalizador de paladio y una base. La reacción generalmente ocurre en un solvente orgánico como etanol o tetrahidrofurano a temperaturas elevadas .
Análisis De Reacciones Químicas
El ácido 3-boronobenzoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el ácido 3-boronobenzoico en otros compuestos que contienen boro.
Sustitución: El grupo ácido borónico puede participar en reacciones de sustitución, donde se reemplaza por otros grupos funcionales.
Reacciones de acoplamiento: La reacción de acoplamiento Suzuki-Miyaura es un ejemplo notable, donde el ácido 3-boronobenzoico reacciona con compuestos halogenados para formar derivados de bifenilo.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como carbonato de potasio y solventes como etanol y tetrahidrofurano. Los principales productos formados a partir de estas reacciones varían en función de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El ácido 3-boronobenzoico se puede comparar con otros ácidos borónicos, como:
Ácido fenilborónico: Similar en estructura pero carece del grupo carboxilo, lo que lo hace menos versátil en ciertas reacciones.
Ácido 4-boronobenzoico: Otro isómero posicional con el grupo ácido borónico en una ubicación diferente en el anillo de benceno, lo que lleva a diferente reactividad y aplicaciones.
Ácido 2-boronobenzoico: Similar al ácido 3-boronobenzoico pero con el grupo ácido borónico en la posición orto, lo que afecta su comportamiento químico y sus usos.
La singularidad del ácido 3-boronobenzoico radica en su patrón de sustitución específico, que imparte una reactividad distinta y lo hace adecuado para una variedad de aplicaciones especializadas.
Propiedades
IUPAC Name |
3-boronobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFWZMQJQMJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-66-5 | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


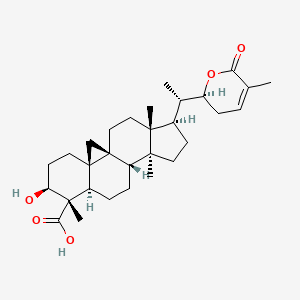
![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)
